molecular formula C13H14N2 B1346816 2,2'-Methylenedianiline CAS No. 6582-52-1

2,2'-Methylenedianiline

Cat. No.: B1346816
CAS No.: 6582-52-1
M. Wt: 198.26 g/mol
InChI Key: OHKOAJUTRVTYSW-UHFFFAOYSA-N
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Description

2,2’-Methylenedianiline, also known as 2,2’-Diaminodiphenylmethane, is an organic compound with the molecular formula C13H14N2. It is a derivative of aniline and is characterized by the presence of two amino groups attached to a methylene bridge, which connects two benzene rings. This compound is a solid at room temperature and is typically colorless or light yellow in appearance. It is known for its applications in the production of polymers, particularly polyurethanes, and is also used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Methylenedianiline is primarily synthesized through the condensation reaction of aniline with formaldehyde. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid. The process involves the formation of an intermediate, N-benzylaniline, which subsequently undergoes rearrangement to form 2,2’-Methylenedianiline .

Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenedianiline involves the use of large-scale reactors where aniline and formaldehyde are mixed and heated under controlled conditions. The reaction is catalyzed by hydrochloric acid, and the resulting product is neutralized with sodium hydroxide to yield the final compound. This method is efficient and allows for the production of significant quantities of 2,2’-Methylenedianiline .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenedianiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-Methylenedianiline has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,2’-Methylenedianiline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile due to the presence of amino groups, which can donate electrons. This property allows it to participate in substitution and condensation reactions. In biological systems, its mechanism of action is related to its ability to form reactive intermediates that can interact with cellular components, leading to potential toxic effects .

Comparison with Similar Compounds

Uniqueness: 2,2’-Methylenedianiline is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to its isomers, it has distinct properties that make it suitable for particular industrial and research applications .

Properties

IUPAC Name

2-[(2-aminophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKOAJUTRVTYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064413
Record name 2,2'-Methylenedianiline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6582-52-1
Record name 2,2′-Methylenebis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6582-52-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,2'-methylenebis-
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Record name Benzenamine, 2,2'-methylenebis-
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Record name 2,2'-Methylenedianiline
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Record name 2,2'-methylenedianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,2'-methylenedianiline be used as a building block in the synthesis of metal complexes? What role does it play in the resulting structures?

A1: Yes, this compound can be utilized in the synthesis of molybdenum complexes. [] In the study by Cotton et al., it reacts with sodium molybdate and 2-aminoterephthalic acid to form a complex with extensive hydrogen bonding between pairs of centrosymmetrically-related molecules. [] The this compound acts as a ligand, coordinating to the molybdenum center through its nitrogen atoms. This coordination, along with the presence of other ligands and hydrogen bonding interactions, contributes to the overall three-dimensional structure of the resulting complex. []

Q2: Apart from its use in metal complexes, what other applications have been explored for this compound and its derivatives?

A2: Research has investigated the potential of this compound and its derivatives as catalysts for ring-opening polymerization (ROP) reactions. [] Notably, the study found that while this compound itself was not effective in catalyzing the ROP of ε-caprolactone, it did show activity towards the ROP of δ-valerolactone. [] This suggests a potential role for this compound and its derivatives in the synthesis of polymeric materials.

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